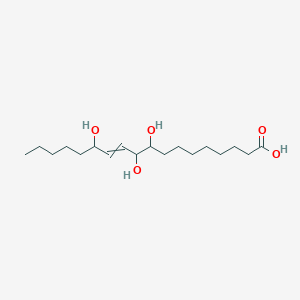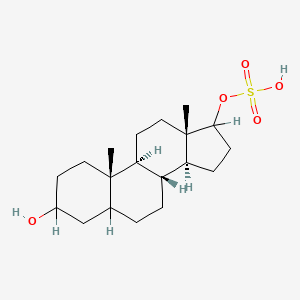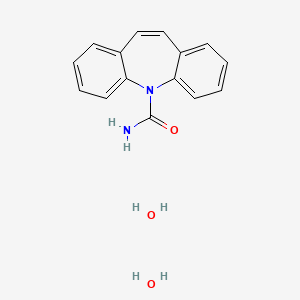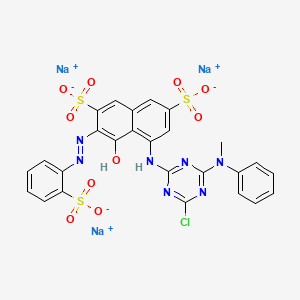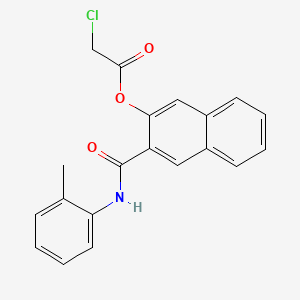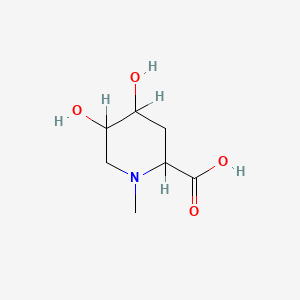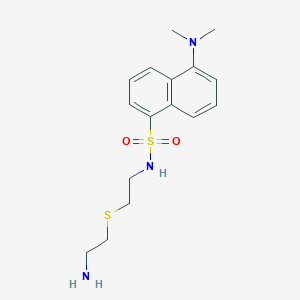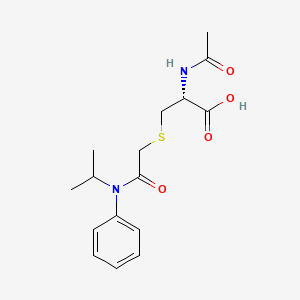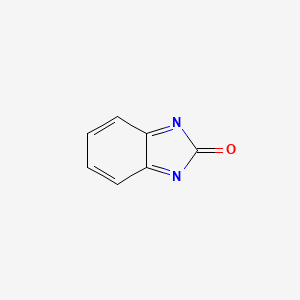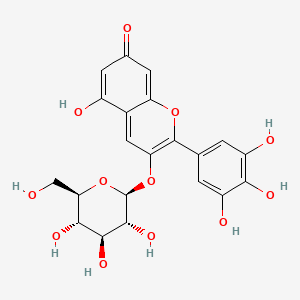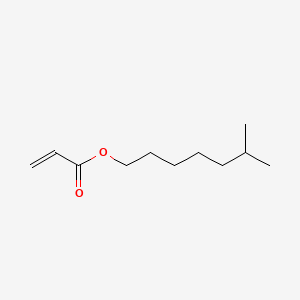![molecular formula C20H38N2O6 B1210232 1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone CAS No. 215117-10-5](/img/structure/B1210232.png)
1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone is a natural product found in Broussonetia kazinoki with data available.
Wissenschaftliche Forschungsanwendungen
Alkaloid Isolation and Structural Elucidation
Research has identified compounds structurally related to 1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone. For example, studies on Broussonetia species have led to the isolation of new pyrrolidinyl piperidine alkaloids, such as broussonetines I and J, which bear structural similarities. These compounds were characterized using spectroscopic and chemical methods, highlighting their unique molecular structures (Shibano et al., 1998).
Synthetic Methodologies
Efforts in synthetic chemistry have led to the development of novel routes for the synthesis of compounds related to this chemical. For instance, research has explored the facile synthesis of iminosugar nucleosides, demonstrating the potential for creating analogues of natural sugars. Such efforts contribute to the broader understanding of synthetic pathways relevant to similar compounds (Hassan et al., 2004).
Biological Activity and Applications
Research into the constituents of Broussonetia species has also uncovered compounds with glycosidase inhibitory activities. These findings suggest potential applications in the modulation of enzymatic processes, which could be relevant to compounds like 1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone (Shibano et al., 1998).
Structural Characterization and Crystallography
Studies on related compounds have also emphasized the importance of structural characterization, including hydrogen-bonding patterns and crystal structure analysis. This is crucial for understanding the molecular behavior and potential interactions of similar compounds (Balderson et al., 2007).
Methodological Developments
Advancements in methodological approaches for synthesizing similar compounds have been significant. For example, the development of simple methods for synthesizing diamines critical in medicinal chemistry contributes to the broader field of synthetic methodologies relevant to compounds like 1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone (Smaliy et al., 2011).
Eigenschaften
CAS-Nummer |
215117-10-5 |
|---|---|
Produktname |
1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone |
Molekularformel |
C20H38N2O6 |
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C20H38N2O6/c1-13(24)22-11-7-6-9-16(22)20(28)17(25)10-5-3-2-4-8-14-18(26)19(27)15(12-23)21-14/h14-21,23,25-28H,2-12H2,1H3/t14?,15-,16-,17+,18-,19-,20+/m1/s1 |
InChI-Schlüssel |
JOZUWNJNFDODBK-MOTVNDDHSA-N |
Isomerische SMILES |
CC(=O)N1CCCC[C@@H]1[C@@H]([C@H](CCCCCCC2[C@H]([C@@H]([C@H](N2)CO)O)O)O)O |
SMILES |
CC(=O)N1CCCCC1C(C(CCCCCCC2C(C(C(N2)CO)O)O)O)O |
Kanonische SMILES |
CC(=O)N1CCCCC1C(C(CCCCCCC2C(C(C(N2)CO)O)O)O)O |
Synonyme |
broussonetine I |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



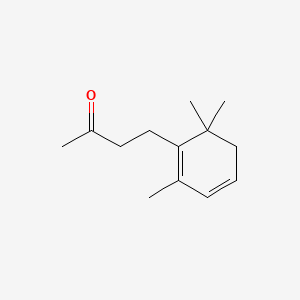
![5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1210150.png)

